molecular formula C11H11IN2 B11812663 3-(4-Ethylphenyl)-4-iodo-1H-pyrazole

3-(4-Ethylphenyl)-4-iodo-1H-pyrazole

Cat. No.: B11812663
M. Wt: 298.12 g/mol
InChI Key: WAWQWJRDPGHSLP-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Scaffolds in Organic Synthesis and Applied Chemistry Research

The pyrazole scaffold, a five-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged structure in the realm of organic and medicinal chemistry. bldpharm.comnih.govhairuichem.com Its unique electronic properties and versatile reactivity make it an invaluable building block in the synthesis of a wide array of complex molecules. rsc.orgresearchgate.net Pyrazole derivatives are integral to the development of pharmaceuticals, agrochemicals, and materials science. nih.govresearchgate.net

In medicinal chemistry, the pyrazole nucleus is a key component in numerous approved drugs, demonstrating a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. hairuichem.comsigmaaldrich.com The ability of the pyrazole ring to act as a bioisostere for other functional groups allows for the fine-tuning of the pharmacological profiles of drug candidates.

In the domain of materials science, pyrazole-containing compounds are utilized in the creation of dyes, fluorescent probes, and ligands for catalysis. bldpharm.com Their structural rigidity and potential for functionalization enable the design of materials with specific optical and electronic properties. The adaptability of the pyrazole core ensures its continued prominence in diverse areas of chemical research and development. rsc.org

Academic Importance of Halogenated Pyrazole Derivatives, with Emphasis on 4-Iodopyrazoles

Halogenated pyrazoles, and particularly 4-iodopyrazoles, represent a critically important subclass of pyrazole derivatives due to their enhanced synthetic utility. researchgate.net The introduction of a halogen atom, especially iodine, at the C4 position of the pyrazole ring provides a reactive handle for a variety of cross-coupling reactions. This strategic functionalization opens up avenues for the construction of highly substituted and complex pyrazole structures that would be otherwise difficult to access. researchgate.net

The carbon-iodine bond in 4-iodopyrazoles is particularly amenable to participating in well-established catalytic reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings. These reactions allow for the introduction of a wide range of substituents, including aryl, alkyl, and alkynyl groups, at the 4-position of the pyrazole ring. This versatility is instrumental in the systematic exploration of structure-activity relationships (SAR) in drug discovery programs and in the development of novel functional materials. drugbank.com

Furthermore, the iodine atom can influence the electronic properties of the pyrazole ring, impacting its biological activity and physical characteristics. The academic pursuit of novel iodination methods and the exploration of the reactivity of 4-iodopyrazoles continue to be active areas of research, underscoring their importance as versatile synthetic intermediates. researchgate.net

Structural Framework of 3-(4-Ethylphenyl)-4-iodo-1H-pyrazole within Contemporary Pyrazole Research

This compound is a specific example of a functionalized pyrazole that embodies the synthetic and structural principles discussed. Its molecular architecture is characterized by three key components: the central 1H-pyrazole core, a 4-ethylphenyl group at the C3 position, and an iodine atom at the C4 position.

The 4-ethylphenyl substituent introduces a lipophilic aromatic moiety which can be a critical determinant in its potential biological interactions. The ethyl group provides a small, non-polar extension that can probe specific binding pockets in biological targets. The placement of this group at the C3 position is a common strategy in the design of bioactive pyrazoles.

The iodine atom at the C4 position, as previously highlighted, renders this molecule a valuable intermediate for further chemical elaboration. Its presence suggests that this compound is likely designed as a building block for the synthesis of more complex, polysubstituted pyrazole derivatives through various cross-coupling methodologies.

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, its structure is representative of a class of compounds that are actively investigated in modern synthetic and medicinal chemistry. The combination of a substituted aryl group and a synthetically versatile iodine atom on the pyrazole scaffold places it firmly within the mainstream of contemporary pyrazole research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11IN2

Molecular Weight

298.12 g/mol

IUPAC Name

5-(4-ethylphenyl)-4-iodo-1H-pyrazole

InChI

InChI=1S/C11H11IN2/c1-2-8-3-5-9(6-4-8)11-10(12)7-13-14-11/h3-7H,2H2,1H3,(H,13,14)

InChI Key

WAWQWJRDPGHSLP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=C(C=NN2)I

Origin of Product

United States

Advanced Spectroscopic Characterization and Structural Elucidation of Pyrazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, detailed information about the chemical environment, connectivity, and spatial relationships of atoms can be obtained. For 3-(4-Ethylphenyl)-4-iodo-1H-pyrazole, a combination of one-dimensional and multidimensional NMR experiments would be essential for a complete structural assignment.

¹H NMR Spectroscopic Analysis for Proton Environments and Coupling

Proton NMR (¹H NMR) spectroscopy provides information about the different types of protons present in a molecule and their neighboring protons. In the case of this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons of the pyrazole (B372694) ring, the ethylphenyl group, and the N-H proton of the pyrazole.

The ethyl group would be identified by a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from the coupling between them. The aromatic protons of the 4-ethylphenyl ring would likely appear as two doublets, typical of a para-substituted benzene (B151609) ring. The pyrazole ring proton would present as a singlet, and the N-H proton would also be a singlet, which might be broad and its chemical shift could be solvent-dependent.

Interactive Data Table: Predicted ¹H NMR Data

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CH₃ (ethyl)~1.2Triplet~7.5
CH₂ (ethyl)~2.7Quartet~7.5
Aromatic CH~7.2-7.6Multiplet-
Pyrazole CH~7.8Singlet-
NH (pyrazole)Variable (broad)Singlet-

¹³C NMR Spectroscopic Analysis for Carbon Framework and Substitution

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the types of carbon atoms in a molecule. The spectrum of this compound would display signals for each unique carbon atom in the structure. The carbon of the pyrazole ring attached to the iodine atom would be significantly shifted to a higher field (lower ppm value) due to the heavy atom effect of iodine. The carbons of the ethylphenyl group would show characteristic shifts for the methyl, methylene, and aromatic carbons.

Interactive Data Table: Predicted ¹³C NMR Data

Carbon AtomPredicted Chemical Shift (δ, ppm)
CH₃ (ethyl)~15
CH₂ (ethyl)~28
C4-I (pyrazole)~60-70
Aromatic CH~128-130
Aromatic C-ipso~135-145
C3/C5 (pyrazole)~140-150

Multidimensional NMR Techniques (e.g., DEPT, HMBC for Complex Structural Assignments)

To confirm the assignments from ¹H and ¹³C NMR, multidimensional NMR techniques are invaluable. Distortionless Enhancement by Polarization Transfer (DEPT) experiments would differentiate between CH, CH₂, and CH₃ groups. Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy would reveal long-range (2-3 bond) correlations between protons and carbons, which is critical for confirming the connectivity between the 4-ethylphenyl group and the pyrazole ring, as well as the position of the iodine atom. For instance, an HMBC correlation between the pyrazole C5-H proton and the C3 and C4 carbons would definitively establish the substitution pattern on the pyrazole ring.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands. A broad band in the region of 3100-3300 cm⁻¹ would be indicative of the N-H stretching vibration of the pyrazole ring. C-H stretching vibrations of the aromatic ring and the ethyl group would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the pyrazole and phenyl rings would be observed in the 1400-1600 cm⁻¹ region. The C-I stretching vibration is expected to appear in the far-infrared region, typically below 600 cm⁻¹.

Interactive Data Table: Predicted IR Absorption Bands

Vibrational ModePredicted Frequency (cm⁻¹)
N-H Stretch3100-3300 (broad)
Aromatic C-H Stretch3000-3100
Aliphatic C-H Stretch2850-2960
C=N / C=C Stretch1400-1600
C-I Stretch< 600

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π-π* transitions of the conjugated pyrazole and phenyl rings. The presence of the iodine atom and the ethylphenyl substituent would influence the position and intensity of these absorption maxima (λmax). The extended conjugation between the phenyl and pyrazole rings would likely result in absorption in the UV region.

Interactive Data Table: Predicted UV-Vis Absorption

Electronic TransitionPredicted λmax (nm)
π-π* (Pyrazole Ring)~210-230
π-π* (Phenyl Ring)~250-280

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and providing information about its structure through fragmentation patterns. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact molecular weight. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one iodine atom. Common fragmentation pathways could include the loss of the iodine atom, the ethyl group, or cleavage of the pyrazole ring, leading to the formation of characteristic fragment ions. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the elemental composition.

Interactive Data Table: Predicted Mass Spectrometry Data

IonPredicted m/zDescription
[M]⁺312.01Molecular Ion
[M-I]⁺185.10Loss of Iodine
[M-C₂H₅]⁺283.00Loss of Ethyl group
[C₉H₉N₂]⁺145.08Fragment from pyrazole and phenyl ring

X-ray Crystallography for Solid-State Structural Determination

The definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray crystallography. This powerful analytical technique provides unequivocal information on bond lengths, bond angles, and the conformation of the molecule. Furthermore, it elucidates the packing of molecules within the crystal lattice, revealing intermolecular interactions such as hydrogen bonding and π-stacking that govern the material's bulk properties.

For the compound This compound , such an analysis would provide invaluable insights. It would confirm the planarity of the pyrazole ring, determine the torsion angles between the pyrazole and the 4-ethylphenyl substituent, and precisely measure the carbon-iodine bond length.

However, despite the importance of such data, a detailed crystallographic study for this compound has not been reported in accessible scientific literature or deposited in crystallographic databases like the Cambridge Structural Database (CSD). While studies on related structures, including other iodinated pyrazoles and pyrazoles with different phenyl substitutions, exist, this specific substitution pattern remains uncharacterized by X-ray diffraction.

Without experimental data, it is not possible to provide the specific crystallographic parameters for this compound. The necessary research—involving the synthesis of high-quality single crystals and subsequent X-ray diffraction analysis—has yet to be performed or published. Such a study would be a valuable contribution to the field of heterocyclic chemistry, providing a foundational piece of structural information for this compound.

Mechanistic Investigations of Pyrazole Ring Formation and Functionalization

Reaction Mechanisms in Pyrazole (B372694) Ring Construction (e.g., [3+2] Cycloaddition Pathways, Cyclocondensation Details)

The formation of the pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is predominantly achieved through two key mechanistic routes: cyclocondensation and [3+2] cycloaddition.

Cyclocondensation Reactions: The most classical and widely used method for pyrazole synthesis is the Knorr pyrazole synthesis, a cyclocondensation reaction. beilstein-journals.orgnih.gov This pathway involves the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govnih.gov For the synthesis of a 3-(4-Ethylphenyl)-1H-pyrazole core, the reaction would proceed between a 1-(4-ethylphenyl)-1,3-dicarbonyl compound and hydrazine.

The mechanism unfolds in several steps:

Nucleophilic Attack: The reaction typically initiates with the nucleophilic attack of one of the nitrogen atoms of hydrazine on one of the carbonyl carbons of the 1,3-dicarbonyl compound.

Formation of Hydrazone Intermediate: This is followed by dehydration to form a hydrazone or enamine intermediate. beilstein-journals.org

Intramolecular Cyclization: The remaining free amino group of the hydrazine moiety then undergoes an intramolecular nucleophilic attack on the second carbonyl group.

Dehydration and Aromatization: A final dehydration step results in the formation of the stable, aromatic pyrazole ring. researchgate.net

The regioselectivity of the reaction, which determines the position of substituents on the final pyrazole ring, is influenced by the reaction conditions and the electronic and steric nature of the substituents on both the 1,3-dicarbonyl compound and the hydrazine. nih.govresearchgate.net

[3+2] Cycloaddition Pathways: This powerful method involves the reaction of a 1,3-dipole with a dipolarophile to construct the five-membered ring in a single step. mdpi.comccspublishing.org.cn For pyrazole synthesis, common 1,3-dipoles include diazo compounds or nitrile imines, which react with alkynes or alkenes (the dipolarophiles). organic-chemistry.org

Diazoalkanes and Alkynes: The reaction of a diazo compound with an alkyne is a well-established route. The mechanism is a concerted pericyclic reaction where the π-systems of the 1,3-dipole and the alkyne interact to form two new sigma bonds simultaneously, leading directly to the pyrazole ring. ccspublishing.org.cn

Nitrile Imines and Alkynes: Nitrile imines, often generated in situ from hydrazonoyl halides, are also effective 1,3-dipoles for pyrazole synthesis. researchgate.net Their cycloaddition with alkynes is highly efficient and often proceeds with high regioselectivity. researchgate.net The reaction is believed to be a one-step, two-stage process. mdpi.com

The table below summarizes the key features of these primary pyrazole ring construction mechanisms.

Mechanism Type Key Reactants Key Intermediates Primary Driving Force
Cyclocondensation 1,3-Dicarbonyl compound + HydrazineHydrazone, EnamineFormation of a stable aromatic ring through condensation and dehydration
[3+2] Cycloaddition 1,3-Dipole (e.g., Diazoalkane, Nitrile Imine) + Dipolarophile (e.g., Alkyne)(Often) Concerted, no distinct intermediateFavorable orbital interactions leading to a pericyclic reaction

Mechanistic Aspects of Electrophilic Substitution at the Pyrazole C-4 Position

The pyrazole ring is an aromatic system, but its reactivity towards electrophiles is significantly influenced by the two nitrogen atoms. The nitrogen atoms are electronegative and exert an electron-withdrawing inductive effect, which generally deactivates the ring towards electrophilic attack compared to benzene (B151609).

However, the distribution of electron density is not uniform. The C-4 position is the most electron-rich and, therefore, the most susceptible to electrophilic substitution. pharmaguideline.comrrbdavc.orgresearchgate.netquora.com The attack at C-3 or C-5 is disfavored because it would place a positive charge on an intermediate adjacent to the electron-withdrawing pyridine-like nitrogen atom, resulting in a highly unstable intermediate. rrbdavc.org In contrast, electrophilic attack at C-4 leads to a more stable cationic intermediate (a Wheland intermediate) where the positive charge can be delocalized without being adjacent to the pyridine-like nitrogen.

The mechanism for the iodination at the C-4 position to form 3-(4-Ethylphenyl)-4-iodo-1H-pyrazole follows the standard pattern for electrophilic aromatic substitution:

Generation of the Electrophile: An electrophilic iodine species (e.g., I⁺) is generated from an iodine source such as molecular iodine (I₂) or N-iodosuccinimide (NIS), often activated by a Lewis acid or an oxidizing agent.

Nucleophilic Attack: The π-electron system of the pyrazole ring, specifically at the C-4 position, acts as a nucleophile and attacks the electrophilic iodine. This forms a sigma complex, or Wheland intermediate, and temporarily disrupts the ring's aromaticity.

Deprotonation and Rearomatization: A base present in the reaction mixture removes the proton from the C-4 carbon, restoring the aromatic system and yielding the final 4-iodopyrazole (B32481) product. beilstein-journals.org

Reagent Typical Conditions Role
Iodine (I₂)Often with an oxidizing agent (e.g., HNO₃) or a baseSource of electrophilic iodine
N-Iodosuccinimide (NIS)Acidic or neutral conditions, often in CH₃CN or DMFMild and selective source of electrophilic iodine
Iodine Monochloride (ICl)Inert solventHighly reactive source of electrophilic iodine

Mechanistic Studies of Cross-Coupling Reactions on 4-Iodopyrazoles (e.g., Suzuki-Miyaura, Sonogashira, Negishi Couplings)

The carbon-iodine bond at the C-4 position of 4-iodopyrazoles is a versatile handle for introducing a wide array of substituents through transition-metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction creates a carbon-carbon bond between the 4-iodopyrazole and an organoboron compound (e.g., a boronic acid or ester), catalyzed by a palladium complex. metu.edu.trresearchgate.net The catalytic cycle is generally accepted to proceed through three main steps libretexts.org:

Oxidative Addition: A low-valent Pd(0) catalyst oxidatively inserts into the carbon-iodine bond of the 4-iodopyrazole, forming a Pd(II) complex. This is often the rate-determining step.

Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the iodide ligand. The base is crucial as it forms a more nucleophilic boronate species.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and the desired product. The Pd(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.

Sonogashira Coupling: The Sonogashira coupling is used to form a C-C bond between a 4-iodopyrazole and a terminal alkyne. metu.edu.tr The reaction is typically co-catalyzed by palladium and copper(I) salts. organic-chemistry.orgwikipedia.org The mechanism involves two interconnected catalytic cycles wikipedia.orglibretexts.orgyoutube.com:

Palladium Cycle: Similar to the Suzuki coupling, it begins with the oxidative addition of the 4-iodopyrazole to a Pd(0) species.

Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This step increases the nucleophilicity of the alkyne.

Transmetalation and Reductive Elimination: The copper acetylide then undergoes transmetalation with the Pd(II) complex. The resulting alkynyl-palladium complex undergoes reductive elimination to yield the 4-alkynylpyrazole product and regenerate the Pd(0) catalyst.

Negishi Coupling: The Negishi coupling involves the reaction of a 4-iodopyrazole with an organozinc reagent, catalyzed by a palladium or nickel complex. The mechanism is analogous to the Suzuki-Miyaura coupling nih.gov:

Oxidative Addition: The Pd(0) catalyst adds to the 4-iodopyrazole to form a Pd(II) intermediate.

Transmetalation: The organic group is transferred from the highly reactive organozinc reagent to the palladium center.

Reductive Elimination: The coupled product is released, and the Pd(0) catalyst is regenerated.

Coupling Reaction Catalyst System Coupling Partner Key Mechanistic Step
Suzuki-Miyaura Pd(0) complex, BaseOrganoboron ReagentBase-activated transmetalation from boronate
Sonogashira Pd(0) complex, Cu(I) salt, BaseTerminal AlkyneCu-mediated formation of a copper acetylide for transmetalation
Negishi Pd(0) or Ni(0) complexOrganozinc ReagentTransmetalation from a highly reactive organozinc species

Elucidation of Catalyst Roles in Pyrazole Synthesis and Functionalization

Catalysts play a pivotal role in nearly every stage of the synthesis and functionalization of pyrazoles, from ring formation to subsequent C-H or C-X functionalization.

In Pyrazole Synthesis:

Acid/Base Catalysis: In cyclocondensation reactions, acid or base catalysts are often employed. Acids can activate the carbonyl groups towards nucleophilic attack, while bases can facilitate deprotonation and enolate formation, promoting the necessary condensation and dehydration steps. nih.gov

Lewis Acid Catalysis: In some [3+2] cycloaddition reactions, Lewis acids like Al(OTf)₃ can be used to activate the dipolarophile (e.g., an ynone) by coordinating to a carbonyl group, thereby lowering its LUMO energy and accelerating the cycloaddition with the diazo compound. ccspublishing.org.cn

Transition Metal Catalysis: Some modern pyrazole syntheses utilize transition metals. For example, copper catalysts can promote three-component reactions involving β-dimethylamino vinyl ketones, hydrazines, and aryl halides to form N-substituted pyrazoles with high regioselectivity. nih.gov

In Pyrazole Functionalization:

Computational Chemistry and Theoretical Approaches for Pyrazole Systems

Molecular Modeling and Simulation Techniques

Molecular modeling and simulation are cornerstones of modern computational chemistry, enabling the visualization and prediction of molecular behavior. These techniques are particularly useful for understanding how a molecule like 3-(4-Ethylphenyl)-4-iodo-1H-pyrazole might interact with biological targets.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. alrasheedcol.edu.iq This method is crucial in drug discovery for predicting the binding mode and affinity of a ligand, such as this compound, to the active site of a target protein. nih.gov The process involves placing the ligand in various conformations and orientations within the receptor's binding site and calculating a score that estimates the binding energy.

For pyrazole (B372694) derivatives, docking studies have been successfully employed to screen for potential inhibitors of various enzymes, including kinases and carbonic anhydrases. nih.govijpbs.com For instance, studies on similar pyrazole compounds have shown that they can fit deeply within the binding pockets of protein targets, forming key interactions like hydrogen bonds and hydrophobic contacts. nih.gov The ethylphenyl group of this compound would likely engage in hydrophobic interactions, while the pyrazole ring's nitrogen atoms could act as hydrogen bond acceptors or donors. The iodine atom at the 4-position can also form halogen bonds, which are increasingly recognized as significant in ligand-receptor interactions.

A typical docking study would yield data on binding energy, which indicates the strength of the interaction. Lower binding energies suggest a more stable complex.

Table 1: Representative Molecular Docking Results for Pyrazole Derivatives Against Protein Kinases

Compound Class Protein Target Binding Energy (kcal/mol) Key Interacting Residues
Phenyl-pyrazole-thiadiazole VEGFR-2 (2QU5) -10.09 Cys919, Asp1046
Phenyl-pyrazole-thiadiazole Aurora A (2W1G) -8.57 Arg220, Ala213

This table presents representative data for analogous pyrazole structures to illustrate typical docking outcomes. Data sourced from studies on various pyrazole derivatives. nih.gov

Virtual screening (VS) is a computational approach used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. mdpi.com VS can be either structure-based, relying on molecular docking, or ligand-based, using information from known active compounds. mdpi.comnih.gov For a novel compound like this compound, both approaches could be valuable.

In a structure-based VS campaign, a library of compounds would be docked into a target receptor, and the top-scoring compounds would be selected for further investigation. mdpi.com Ligand-based methods, such as pharmacophore modeling, identify the essential three-dimensional arrangement of chemical features that a molecule must possess to be active. nih.gov A pharmacophore model could be built based on known inhibitors of a target, and this model would then be used to screen for new compounds, like this compound, that match the required features. nih.gov These methodologies are instrumental in narrowing down large compound libraries to a manageable number of promising candidates for experimental testing. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations provide a detailed understanding of the electronic structure of molecules, which governs their reactivity, stability, and spectroscopic properties. ias.ac.in

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov For this compound, DFT calculations can be used to optimize its three-dimensional geometry, calculate its vibrational frequencies (corresponding to its IR spectrum), and determine its electronic properties. nih.govnih.gov

DFT calculations allow for the visualization of molecular orbitals and the calculation of the molecular electrostatic potential (MEP). The MEP map is particularly useful as it reveals the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov For the target pyrazole, the nitrogen atoms of the pyrazole ring are expected to be electron-rich regions, while the hydrogen attached to the nitrogen is likely to be an electron-poor region. This information is critical for predicting how the molecule will interact with other molecules and its environment.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A small energy gap implies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated, such as chemical potential, hardness, softness, and the electrophilicity index. These descriptors provide quantitative measures of the molecule's reactivity.

Table 2: Calculated Quantum Chemical Properties for a Representative Pyrazoline Compound

Parameter Description Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital -5.98
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -2.15
Energy Gap (ΔE) ELUMO - EHOMO 3.83
Ionization Potential (I) -EHOMO 5.98
Electron Affinity (A) -ELUMO 2.15
Global Hardness (η) (I - A) / 2 1.915
Global Softness (S) 1 / (2η) 0.261
Electronegativity (χ) (I + A) / 2 4.065
Chemical Potential (μ) -(I + A) / 2 -4.065

This table contains representative data for an analogous pyrazoline compound to illustrate the types of parameters derived from HOMO-LUMO analysis. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies for Design Principles

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov A QSAR model is a regression or classification model that relates a set of predictor variables, known as molecular descriptors, to the response variable (biological activity).

To develop a QSAR model for a series of pyrazole derivatives, one would first need a dataset of compounds with experimentally determined biological activities (e.g., IC50 values). researchgate.net Then, for each compound, a variety of molecular descriptors would be calculated, which can be constitutional, topological, geometrical, or electronic in nature. Statistical methods are then used to build a model that can predict the activity of new, untested compounds.

For pyrazole systems, QSAR studies have been instrumental in identifying the key structural features that contribute to their biological activity. nih.gov These models can guide the design of new derivatives, such as modifications to the this compound structure, to enhance their desired properties. For example, a QSAR model might reveal that increasing the hydrophobicity of a particular substituent or adding a hydrogen bond donor at a specific position could lead to improved activity.

Pharmacophore Mapping and Ligand--Based Design

Pharmacophore mapping is a cornerstone of ligand-based drug design, particularly when the three-dimensional structure of the biological target is unknown. pjps.pkresearchgate.net This method involves identifying the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to bind to its target and elicit a biological response. pjps.pk For pyrazole derivatives, these features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. researchgate.netnih.gov

By analyzing a set of pyrazole molecules with known biological activities, a pharmacophore model can be generated. pjps.pk This model serves as a 3D query to screen virtual libraries for new, structurally diverse compounds that are likely to be active. researchgate.net Furthermore, these models can be developed into 3D-Quantitative Structure-Activity Relationship (3D-QSAR) models, which quantitatively predict the biological activity of new compounds. nih.gov

For instance, a study on pyrazole derivatives with antiproliferative activity against human ovarian adenocarcinoma A2780 cells developed a three-point pharmacophore model consisting of two hydrophobic groups and one hydrogen bond acceptor. pjps.pknih.gov This model yielded a statistically significant 3D-QSAR with a high correlation coefficient (R² value of 0.909), demonstrating its predictive power. nih.gov Similarly, pharmacophore models have been crucial in designing pyrazole-based selective COX-2 inhibitors and Janus kinase (JAK) inhibitors. nih.govacs.org In the design of novel pyrazole derivatives as rearranged during transfection (RET) kinase inhibitors, 3D-QSAR models highlighted that hydrogen bond acceptors and electronegative groups were favorable at one position, while electropositive and hydrogen bond donor groups were preferred at another to increase potency. mdpi.com

The table below summarizes findings from various pharmacophore modeling studies on pyrazole derivatives, highlighting the key features identified for different biological targets.

Biological TargetKey Pharmacophoric Features IdentifiedStudy FocusReference
Antiproliferative (A2780 cells) 2 Hydrophobic Groups, 1 Hydrogen Bond AcceptorDevelopment of a 3D-QSAR model for antiproliferative agents. pjps.pknih.gov
α-Glucosidase 2 Hydrogen Bond Acceptors, 1 Hydrogen Bond Donor, 1 Aromatic Ring3D-QSAR studies on flavonoid-based α-glucosidase inhibitors. researchgate.net
COX-2 Inhibition Aromatic Rings, Hydrogen Bond Donors/Acceptors, Hydrophobic SitesLigand-based design of selective and potent COX-2 inhibitors. nih.gov
JAK2/3 Kinase Hydrophobic Interactions, Hydrogen Bond Acceptors, Hydrogen Bond DonorsVirtual screening for dual JAK2/3 inhibitors from pyrazolone (B3327878) derivatives. acs.org
VEGFR-2 Inhibition Di-aryl pyrazolone structure, occupation of specific pocketsDesign and docking studies of pyrazolone derivatives as VEGFR-2 inhibitors. rsc.org

Conformational Analysis and Tautomerism Studies in Pyrazoles

The pyrazole ring system is subject to prototropic annular tautomerism, a phenomenon where a hydrogen atom can migrate between the two nitrogen atoms of the ring. nih.gov This results in two or more distinct tautomeric forms that can coexist in equilibrium. For a substituted 1H-pyrazole, such as "this compound," this dynamic behavior is of fundamental importance as different tautomers can exhibit distinct chemical, physical, and biological properties. nih.gov

Computational methods, particularly Density Functional Theory (DFT), are extensively used to investigate the conformational preferences and relative stabilities of pyrazole tautomers. nih.gov These studies have shown that the position of the tautomeric equilibrium is highly dependent on the nature and position of substituents on the pyrazole ring, as well as the solvent environment. nih.govresearchgate.net

Research has established general trends regarding substituent effects:

Electron-donating groups (e.g., -NH₂, -OH, -CH₃) tend to favor the tautomer where the substituent is at the C3 position. nih.gov

Electron-withdrawing groups (e.g., -COOH, -CHO, -CF₃) generally stabilize the tautomer where the substituent is at the C5 position. nih.govresearchgate.net

For example, theoretical calculations on 3(5)-substituted pyrazoles have shown that F and OH groups significantly stabilize the N2-H tautomer, while CFO, COOH, and BH₂ groups favor the N1-H tautomer. researchgate.net The solvent also plays a critical role; computational studies on N-confused porphyrins (which contain a pyrazole-like feature) show that different tautomers are favored in nonpolar versus polar aprotic solvents due to hydrogen bonding interactions. nih.gov Water, in particular, can lower the energy barriers between tautomers by forming stabilizing hydrogen bonds. nih.gov

The table below summarizes the influence of substituent electronic properties on the preferred tautomeric form in pyrazole systems, based on computational studies.

Substituent TypeGeneral Position on RingPreferred TautomerRationaleReference
Electron-Donating C3 or C5C3-substituted tautomer is often favored.Stabilization through π-system electron donation. nih.gov
Electron-Withdrawing C3 or C5C5-substituted tautomer is often favored.Stabilization through electron withdrawal. nih.govresearchgate.net
Aryl Groups C3 and C5Tautomer with electron-donor aryl at C5 and electron-withdrawing aryl at C3 is more stable.Combined electronic effects on the pyrazole ring. researchgate.net

These theoretical investigations are crucial for understanding the intrinsic properties of pyrazole derivatives and for predicting the predominant species under specific conditions, which is essential for rational drug design and synthesis. nih.gov

Advanced Research Applications and Future Directions for Pyrazole Scaffolds

Structure-Activity Relationship (SAR) Studies in Drug Discovery Research

Structure-Activity Relationship (SAR) studies are fundamental to modern drug discovery, providing critical insights into how the chemical structure of a compound influences its biological activity. For pyrazole-based scaffolds, SAR studies are instrumental in optimizing lead compounds to enhance potency, selectivity, and pharmacokinetic properties. The pyrazole (B372694) ring itself can act as a bioisostere for other aromatic systems, improving properties like lipophilicity and solubility.

The investigation of structural modifications on the pyrazole scaffold and their impact on biological activity employs a combination of synthetic chemistry and advanced analytical techniques. These methodologies allow researchers to systematically alter the pyrazole core and its substituents and then to evaluate the resulting changes in efficacy and target interaction.

One of the primary methodologies involves the targeted synthesis of analog libraries. researchgate.net This approach systematically modifies specific positions on the pyrazole ring (N1, C3, C4, and C5) with a variety of functional groups. For instance, substitutions at the N1 position can significantly influence the compound's pharmacokinetic profile, while modifications at the C3 and C5 positions are often crucial for target binding and potency. The C4 position, due to its electronic properties, is also a key site for modification to fine-tune the electronic nature of the ring. nih.gov

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are integral to modern SAR studies. acs.org QSAR models correlate variations in the physicochemical properties of pyrazole derivatives with their biological activities to predict the potency of novel compounds. Molecular docking simulations provide a visual representation of how pyrazole derivatives interact with their biological targets at the atomic level, guiding the rational design of more effective analogs. acs.org

A key research implication of these methodologies is the ability to develop highly selective and potent therapeutic agents. For example, in the development of kinase inhibitors, SAR studies have demonstrated that specific substitution patterns on the pyrazole ring can lead to compounds that selectively target one kinase over others, thereby reducing off-target effects. nih.gov The addition of moieties like thiazole (B1198619) to the pyrazole ring has been shown to enhance cytotoxic efficacy against certain cancer cell lines. researchgate.net

The following table summarizes common structural modifications and their general implications in pyrazole SAR studies:

Position of ModificationGeneral ImplicationsExamples of Functional Groups
N1Influences pharmacokinetics, solubility, and metabolic stability.Alkyl chains, aryl groups, heterocyclic rings
C3Crucial for target binding and potency.Aryl groups, substituted amines, amides
C4Modulates electronic properties and can be a site for further functionalization.Halogens, nitro groups, cyano groups
C5Often involved in key interactions with the biological target.Aryl groups, alkyl groups, trifluoromethyl groups

The design of pyrazole-based scaffolds for specific biological targets is guided by several key principles derived from extensive SAR studies and an understanding of the target's structure and function. These principles enable the rational design of novel compounds with improved therapeutic potential.

A primary design principle is scaffold hopping , where the pyrazole ring is used to replace other heterocyclic or aromatic systems in a known ligand. This can lead to improved drug-like properties, novel intellectual property, and potentially different binding modes. The pyrazole scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets.

Another important principle is the use of bioisosteric replacements . Small changes in the substituents on the pyrazole ring can lead to significant changes in biological activity. For example, replacing a hydrogen atom with a fluorine atom can alter the compound's metabolic stability and binding affinity. Similarly, replacing a methyl group with a trifluoromethyl group can have a profound impact on the compound's electronic properties and lipophilicity.

Fragment-based drug design is also a powerful approach where small molecular fragments containing a pyrazole core are screened for their ability to bind to a biological target. Promising fragments are then grown or linked together to create more potent lead compounds.

Finally, conformational constraint is a design principle used to lock the pyrazole-based molecule into a specific three-dimensional shape that is optimal for binding to the target. This can be achieved by introducing cyclic structures or bulky groups that restrict the rotation of single bonds.

These design principles, informed by SAR data, have been successfully applied to the development of a wide range of therapeutic agents, including inhibitors of kinases, cyclooxygenases, and other enzymes.

Pyrazoles in Catalysis Research

The unique electronic and structural features of pyrazole derivatives have made them highly valuable in the field of catalysis. Their ability to coordinate with a wide range of metal centers and to act as directing groups in organic transformations has led to the development of novel and efficient catalytic systems.

Pyrazole derivatives have been extensively investigated as ligands for transition metal catalysts due to their strong σ-donating ability and the potential for fine-tuning their steric and electronic properties through substitution. bohrium.com The two adjacent nitrogen atoms of the pyrazole ring can coordinate to a metal center in various modes, including monodentate, bidentate, and bridging fashions. nih.gov

A significant area of research is the use of pyrazole-based ligands in cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is a powerful tool for the formation of carbon-carbon bonds. bohrium.com Palladium complexes bearing pyrazole-containing ligands have shown high catalytic activity and stability in these reactions. The steric and electronic properties of the substituents on the pyrazole ring can be modified to optimize the catalytic performance for specific substrates.

Pincer-type ligands incorporating pyrazole moieties have also emerged as a robust class of ligands for a variety of metal-catalyzed reactions. These ligands typically consist of a central aromatic ring flanked by two pyrazole units, which coordinate to the metal center in a tridentate fashion. This rigid coordination environment often leads to highly stable and active catalysts.

The following table provides examples of metal-catalyzed reactions where pyrazole derivatives have been successfully employed as ligands:

Reaction TypeMetal CenterRole of Pyrazole Ligand
Suzuki-Miyaura CouplingPalladium, NickelEnhances catalytic activity and stability.
Heck CouplingPalladiumPromotes efficient C-C bond formation.
HydrogenationRuthenium, IridiumFacilitates the reduction of unsaturated bonds.
OxidationCopper, CobaltMediates selective oxidation of substrates. acs.org

In addition to their role as ligands, pyrazole moieties can also function as directing groups in organic transformations. A directing group is a functional group that is temporarily installed on a substrate to control the regioselectivity of a chemical reaction. The pyrazole ring, through its nitrogen atoms, can coordinate to a metal catalyst and direct the reaction to a specific C-H bond in the substrate.

This strategy has been particularly successful in the field of C-H activation, where the selective functionalization of otherwise unreactive C-H bonds is a major goal of modern organic synthesis. The pyrazole group can direct a metal catalyst, such as palladium, to activate a specific C-H bond, allowing for the introduction of a new functional group at that position. mdpi.com

A notable advantage of using pyrazole as a directing group is that it is a relatively weak coordinating group, which can sometimes be beneficial for achieving high catalytic turnover. mdpi.com Furthermore, the pyrazole directing group can often be removed or further functionalized after the desired transformation has been completed. Recent research has also explored the use of aldehydes as photoremovable directing groups in the synthesis of pyrazoles. researchgate.net

Pyrazoles in Materials Science Research

The unique structural and electronic properties of pyrazole derivatives have led to their increasing exploration in the field of materials science. Their ability to form stable complexes with metal ions, their tunable photophysical properties, and their high nitrogen content have made them attractive building blocks for a variety of functional materials.

One of the most significant applications of pyrazoles in materials science is in the development of energetic materials . mdpi.comnih.gov Nitrated pyrazole derivatives are a class of high-energy-density materials that exhibit a favorable combination of high heat of formation, good density, and thermal stability. mdpi.comnih.gov These properties make them promising candidates for use in explosives, propellants, and pyrotechnics. mdpi.comnih.gov The high nitrogen content of the pyrazole ring contributes to the large amount of nitrogen gas released upon decomposition, which is a key factor in their energetic performance.

Pyrazoles also play a crucial role as linkers in the construction of Metal-Organic Frameworks (MOFs) . researchgate.netdigitellinc.comrsc.org MOFs are crystalline porous materials with a wide range of potential applications, including gas storage and separation, catalysis, and sensing. researchgate.net The pyrazole moiety can be incorporated into organic linkers to create MOFs with specific pore sizes, shapes, and chemical functionalities. rsc.org The nitrogen atoms of the pyrazole ring can coordinate to metal ions, forming the nodes of the framework, while the rest of the organic linker defines the size and shape of the pores. researchgate.net

In the field of optoelectronics , pyrazole derivatives have shown promise as materials for Organic Light-Emitting Diodes (OLEDs) . researchgate.netacs.org Certain pyrazole-containing compounds exhibit strong fluorescence with high quantum yields, making them suitable for use as emitters or host materials in the emissive layer of OLEDs. researchgate.net The electronic properties of the pyrazole ring can be tuned through chemical modification to achieve emission in different regions of the visible spectrum. acs.org

The following table summarizes the applications of pyrazoles in materials science:

Application AreaKey Properties of Pyrazole ScaffoldExamples of Materials
Energetic MaterialsHigh nitrogen content, high heat of formation, thermal stability. mdpi.comnih.govNitrated pyrazoles, bispyrazoles, and their energetic salts. mdpi.comnih.gov
Metal-Organic Frameworks (MOFs)Strong coordination to metal ions, structural rigidity, and tunability. researchgate.netdigitellinc.comrsc.orgPyrazole-based linkers for gas storage and separation materials. researchgate.netrsc.org
Organic Light-Emitting Diodes (OLEDs)High fluorescence quantum yield, tunable electronic properties. researchgate.netacs.orgPyrazoline derivatives as blue and green emitters. researchgate.net

Optoelectronic and Photoluminescent Properties of Pyrazole Derivatives

The inherent electronic characteristics of the pyrazole ring, combined with its high synthetic versatility, make its derivatives promising candidates for optoelectronic applications. rsc.orgnih.gov Researchers have extensively explored these compounds for their photoluminescent and electroluminescent capabilities. researchgate.net

Diverse pyrazole derivatives exhibit fluorescent properties, often characterized by high quantum yields, good photostability, and thermostability. nih.gov The photophysical properties can be finely tuned through functionalization of the pyrazole core. nih.gov For instance, trifluoromethyl-substituted 1H-pyrazolo[3,4-b]quinolines have been synthesized and shown to possess high light absorbance and electroluminescent properties, making them suitable for optoelectronic applications. mdpi.com The introduction of different substituents, such as phenyl groups, can modulate the HOMO/LUMO energy levels and influence the emission type, shifting from a π,π*-type emission to a photoinduced charge transfer process. mdpi.com

The planarity and potential for π-extended conjugation in fused pyrazole systems make them particularly attractive scaffolds for organic optoelectronic materials. rsc.org Furthermore, the inclusion of halogen atoms, such as iodine, can influence the formation of supramolecular structures through halogen bonding, which has implications for modulating luminescent properties in the solid state. mdpi.com

Table 1: Photophysical Properties of Selected Pyrazole Derivatives

Compound Class Absorption Max (λabs) Emission Max (λem) Quantum Yield (ΦF) Key Features & Applications
Phenyl-decorated pyrazoloquinolines ~375 nm Varies with substitution Not specified Photoinduced charge transfer emission; potential for electroluminescence. mdpi.com
1,3-diphenyl-5-pyren-2-yl-4,5-dihydro-1H-pyrazole Near-UV region 470 nm (thin film) Not specified Blue electroluminescence, reaching 2400 cd m–2; potential for OLEDs. rsc.org
Azido pyrazole-chalcone conjugates Not specified Not specified Not specified "Turn-off" fluorescence mechanism used for iodide sensing. researchgate.net

Development of Fluorescent Probes and Sensors Based on Pyrazole Scaffolds

The remarkable photophysical properties and synthetic accessibility of pyrazole derivatives have led to their extensive use as chemosensors. rsc.org These sensors are designed as small organic molecules that signal the presence of specific ions or molecules through a change in their colorimetric or fluorescent properties. rsc.orgnih.gov The pyrazole scaffold is superior to many other heterocyclic systems due to its wide synthetic versatility and the unique properties it imparts to the sensor molecule. rsc.org

Pyrazole-based probes have been successfully developed for a wide range of analytes:

Cations: The inherent N-donor character of the pyrazole ring makes it ideal for coordinating with metal cations. nih.gov "Turn-on" fluorescent sensors, where fluorescence intensity increases upon binding, have been reported for various ions including Zn²⁺, Cd²⁺, Fe³⁺, and Al³⁺. rsc.orgsemanticscholar.org These sensors offer high specificity and low limits of detection, which are crucial for tracking these ions in biological systems. rsc.orgsemanticscholar.org

Anions: The development of anion sensors is another significant application. A novel D-A (donor-acceptor) type luminophore, incorporating a 1,3-diaryl pyrazole unit as the acceptor and a cyanovinyl segment as the recognition group, has been synthesized for the selective detection of iodide (I⁻). nih.govnih.gov This sensor operates via a fluorescence quenching mechanism upon the nucleophilic addition of iodide, demonstrating high sensitivity and a low detection limit of 4.43 μM. nih.govnih.gov

The design of these sensors often involves integrating the pyrazole core with other functional groups that can act as specific binding sites or modulate the electronic properties of the fluorophore, enabling highly selective and sensitive detection. nih.gov

Applications in Organic Electronics (e.g., Semiconductors, OLEDs)

The field of organic electronics has significantly benefited from the unique properties of pyrazole derivatives, particularly in the development of Organic Light-Emitting Diodes (OLEDs). researchgate.net Pyrazoline derivatives, the dihydro-analogs of pyrazoles, are especially noted for their use as blue light emitters and hole-transporting materials in OLED devices. researchgate.netresearchgate.net These compounds often possess excellent film-forming properties, high fluorescence quantum yields, and strong electroluminescence. researchgate.netresearchgate.net

The performance of OLEDs can be enhanced by incorporating pyrazole-containing metal complexes. For example, heteroleptic Cerium(III) complexes featuring substituted pyrazole ancillary ligands have been developed as highly efficient blue emitters. acs.org OLEDs using these complexes have demonstrated impressive performance metrics, including high external quantum efficiencies (up to 12.5%) and high brightness. acs.org Similarly, Iridium(III) complexes with specialized ligands have been used to create OLEDs with narrow emission bandwidths and low efficiency roll-offs. rsc.org

Emerging Trends and Future Perspectives in Pyrazole Chemistry

The chemistry of pyrazoles is a dynamic field, continually evolving with the advent of new synthetic methodologies and a deeper understanding of the structure-property relationships of its derivatives. tandfonline.comnumberanalytics.com Current research is focused on creating more efficient and sustainable synthetic routes and expanding the accessible chemical space to uncover novel applications. ias.ac.innumberanalytics.com

Integration with Novel Technologies in Chemical Synthesis and Screening

Modern synthetic and screening technologies are revolutionizing the discovery and development of pyrazole-based compounds. ontosight.ai

Advanced Synthesis: There is a significant shift towards greener and more efficient synthetic protocols. ias.ac.inontosight.ai Methodologies such as microwave-assisted synthesis, ultrasound irradiation, and mechanochemistry are being employed to reduce reaction times, increase yields, and minimize solvent use compared to conventional methods. rsc.org Novel catalytic systems, including nanocatalysts and reusable catalysts, are also being developed to enhance the efficiency of pyrazole synthesis. mdpi.com

High-Throughput Screening (HTS): To accelerate the discovery of new bioactive molecules, HTS and high-throughput virtual screening (HTVS) techniques are being widely adopted. chemmethod.comnih.gov These methods allow for the rapid evaluation of large libraries of pyrazole derivatives against various biological targets. chemmethod.comresearchgate.net For instance, HTVS has been successfully used to identify novel pyrazole-based inhibitors of CDK8, an enzyme implicated in cancer. chemmethod.com The integration of computational modeling and automated screening significantly reduces the time and cost associated with drug discovery. ontosight.ai

Exploration of New Chemical Space through Diversification and Functionalization

A key driver in pyrazole research is the continuous exploration of new chemical space through the diversification and functionalization of the pyrazole scaffold. nih.govresearchgate.net This involves introducing a wide array of substituents and structural modifications to modulate the physicochemical and biological properties of the resulting molecules. nih.gov

Halogenated pyrazoles, such as 4-iodopyrazoles, are particularly valuable as versatile synthetic intermediates. schenautomacao.com.br The iodo-substituent serves as a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the introduction of diverse functional groups and the construction of more complex molecular architectures. schenautomacao.com.br This strategy is crucial for generating libraries of compounds for structure-activity relationship (SAR) studies. researchgate.net

The selective functionalization of different positions on the pyrazole ring allows chemists to fine-tune properties for specific applications, from enhancing the binding affinity of a drug candidate to optimizing the photophysical characteristics of a fluorescent probe. nih.govnih.gov This ongoing effort to expand the diversity of pyrazole derivatives ensures that the scaffold will remain a cornerstone of innovation in both medicinal chemistry and materials science for years to come. numberanalytics.commdpi.com

Q & A

Q. What are the established synthetic routes for 3-(4-Ethylphenyl)-4-iodo-1H-pyrazole, and what key reaction parameters influence yield optimization?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core followed by iodination and functionalization. Key steps include:

  • Core Formation : Cyclocondensation of hydrazines with diketones or β-keto esters under reflux conditions (e.g., ethanol, 80°C, 12 hours) .
  • Iodination : Electrophilic substitution using iodine sources (e.g., N-iodosuccinimide) in polar aprotic solvents (e.g., DMF) at 0–25°C. Yield optimization depends on stoichiometry (1.2–1.5 eq. iodine source) and reaction time (2–6 hours) .
  • Ethylphenyl Substitution : Suzuki-Miyaura coupling or nucleophilic aromatic substitution for introducing the 4-ethylphenyl group, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and controlled pH .

Q. Critical Parameters :

  • Solvent polarity (DMF > THF for iodination).
  • Temperature control to avoid byproducts.
  • Catalyst purity and moisture-free conditions for coupling reactions.

Q. Which spectroscopic techniques are most effective for structural confirmation, and how are data discrepancies resolved?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent patterns. For example, the iodine atom causes deshielding (~δ 7.5–8.5 ppm for aromatic protons) .
  • X-ray Crystallography : Resolves regiochemical ambiguities (e.g., iodination at C4 vs. C5) by providing bond-length data (C-I bond ~2.09 Å) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺ ~343.02 g/mol) and detects halogen isotopic patterns .

Q. Resolving Discrepancies :

  • Compare experimental NMR shifts with computational predictions (DFT calculations).
  • Cross-validate crystallographic data with spectroscopic results for tautomeric forms .

Q. What preliminary biological screening approaches are recommended for assessing bioactivity?

Methodological Answer:

  • Antimicrobial Assays : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) using recombinant proteins and IC₅₀ calculations .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .

Controls : Include known inhibitors (e.g., ibuprofen for COX-2) and solvent-only blanks to rule out false positives.

Advanced Research Questions

Q. How can researchers address conflicting reports on the regioselectivity of iodination in pyrazole systems?

Methodological Answer:

  • Mechanistic Studies : Use isotopic labeling (e.g., ¹²⁵I) to track substitution patterns.
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) compare activation energies for iodination at C4 vs. C5. Lower energy pathways indicate favored sites .
  • Reaction Optimization : Vary directing groups (e.g., electron-withdrawing substituents) to steer iodination. For example, nitro groups at C3 enhance C4 selectivity .

Case Study : A 2024 study resolved conflicting regiochemistry by coupling X-ray data with Fukui reactivity indices, confirming C4 as the dominant site in sterically unhindered systems .

Q. What strategies exist for resolving crystallographic ambiguities in substituted pyrazoles?

Methodological Answer:

  • High-Resolution Crystallography : Collect data at synchrotron facilities (λ = 0.7–1.0 Å) to improve resolution (<0.8 Å). Refine using SHELXL with anisotropic displacement parameters .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H···I hydrogen bonds) to explain packing anomalies .
  • Twinned Crystals : Apply twin law matrices (e.g., BASF correction in refinement) for overlapping diffraction patterns .

Q. How should researchers design experiments to distinguish direct vs. indirect mechanisms of observed biological effects?

Methodological Answer:

  • Knockout Models : Use CRISPR-edited cell lines lacking target receptors (e.g., CB1 for cannabinoid-like activity) .
  • Binding Assays : Surface plasmon resonance (SPR) or ITC to measure direct ligand-receptor interactions (KD values) .
  • Metabolite Profiling : LC-MS/MS to detect downstream metabolites (e.g., deiodinated products) in cell lysates .

Example : A 2023 study combined SPR (direct binding) and transcriptomics (indirect pathway analysis) to confirm dual mechanisms in pyrazole derivatives .

Q. What computational approaches predict the binding affinity of iodo-substituted pyrazoles to biological targets?

Methodological Answer:

  • Docking Simulations : AutoDock Vina or Glide with optimized force fields (e.g., OPLS4) for halogen bonding .
  • MD Simulations : GROMACS runs (100 ns) assess stability of ligand-receptor complexes (RMSD < 2.0 Å) .
  • Free Energy Calculations : MM-PBSA/GBSA to estimate ΔG binding, validated against experimental IC₅₀ values .

Validation : Cross-check with crystallographic poses (e.g., I···O halogen bonds in COX-2 active sites) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.